molecular formula C25H20N2O4 B271122 [2-(2-Methoxyanilino)-2-oxoethyl] 2-phenylquinoline-4-carboxylate

[2-(2-Methoxyanilino)-2-oxoethyl] 2-phenylquinoline-4-carboxylate

Cat. No.: B271122
M. Wt: 412.4 g/mol
InChI Key: STPHRJBNMFMIQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2-Methoxyanilino)-2-oxoethyl] 2-phenylquinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Methoxyanilino)-2-oxoethyl] 2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxyaniline with ethyl 2-oxo-2-phenylacetate, followed by cyclization with 2-phenyl-4-quinolinecarboxylic acid. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Methoxyanilino)-2-oxoethyl] 2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

[2-(2-Methoxyanilino)-2-oxoethyl] 2-phenylquinoline-4-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound may be used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of [2-(2-Methoxyanilino)-2-oxoethyl] 2-phenylquinoline-4-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The quinoline ring system can intercalate with DNA, inhibiting the replication of certain viruses or cancer cells. Additionally, the compound may inhibit specific enzymes, leading to the disruption of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline: A simpler quinoline derivative with similar biological activities.

    4-Quinolinecarboxylic acid: Another quinoline derivative used in medicinal chemistry.

    2-Methoxyaniline: A precursor in the synthesis of various quinoline derivatives.

Uniqueness

[2-(2-Methoxyanilino)-2-oxoethyl] 2-phenylquinoline-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H20N2O4

Molecular Weight

412.4 g/mol

IUPAC Name

[2-(2-methoxyanilino)-2-oxoethyl] 2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C25H20N2O4/c1-30-23-14-8-7-13-21(23)27-24(28)16-31-25(29)19-15-22(17-9-3-2-4-10-17)26-20-12-6-5-11-18(19)20/h2-15H,16H2,1H3,(H,27,28)

InChI Key

STPHRJBNMFMIQH-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1NC(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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